![molecular formula C8H13N3S B2909656 N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide CAS No. 257880-77-6](/img/structure/B2909656.png)
N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-bicyclo[221]hept-5-en-2-ylhydrazine-1-carbothioamide is a chemical compound with the molecular formula C8H13N3S It is characterized by a bicyclic structure, which includes a norbornene moiety and a hydrazine carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide typically involves the reaction of norbornene derivatives with hydrazine and thiocarbamide under controlled conditions. One common method includes the reaction of norbornene with hydrazine hydrate and carbon disulfide in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine and carbothioamide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazine derivatives.
Applications De Recherche Scientifique
N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide involves its interaction with various molecular targets. The hydrazine and carbothioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-bicyclo[2.2.1]hept-5-en-2-yl-2-(4-nitrobenzylidene)hydrazine-1-carbothioamide
- N1-bicyclo[2.2.1]hept-5-en-2-yl-2-(2-chlorobenzylidene)hydrazine-1-carbothioamide
- N1-bicyclo[2.2.1]hept-5-en-2-yl-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide
Uniqueness
N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide is unique due to its specific bicyclic structure and the presence of both hydrazine and carbothioamide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
1-amino-3-(2-bicyclo[2.2.1]hept-5-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-11-8(12)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,9H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNPMWAHSFCPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)NC(=S)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2909573.png)
![4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine](/img/structure/B2909574.png)
![2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2909576.png)
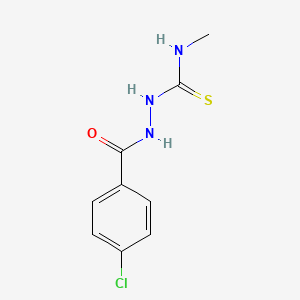
![2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2909579.png)
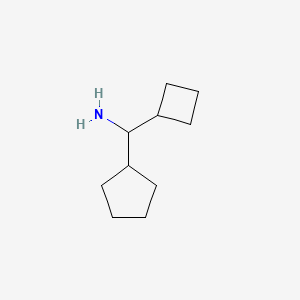
![methyl 2-{[(2H-1,3-benzodioxol-5-yl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B2909581.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2909582.png)
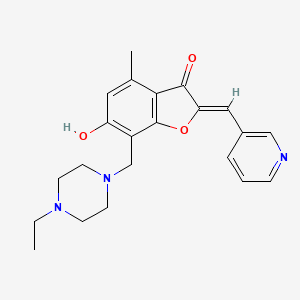
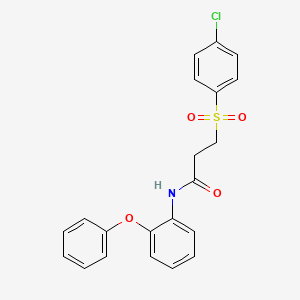
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2909588.png)
![2-[8-(3-fluorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2909589.png)
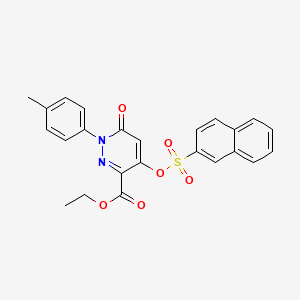
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2909594.png)
